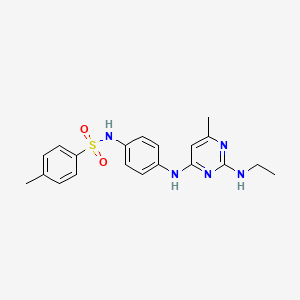![molecular formula C24H26ClN3O2 B11302296 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11302296.png)
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(3,4-ジメチルフェニル)-1,2-オキサゾール-3-カルボキサミドは、ピロリジン環、クロロフェニル基、オキサゾール環など、独自の官能基の組み合わせを特徴とする複雑な有機化合物です。 この化合物は、その潜在的な生物活性と創薬における応用により、医化学において大きな関心を集めています .
2. 製法
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(3,4-ジメチルフェニル)-1,2-オキサゾール-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。 反応条件は、通常、触媒、溶媒、および制御された温度の使用を含み、目的の生成物が高い収率と純度で得られるようにします .
この化合物の工業的生産方法は、効率性とコスト効率を維持しながらプロセスを拡大するために、合成経路の最適化を含む可能性があります。 これには、連続フローリアクターと自動化システムを使用して生産プロセスを合理化することが含まれる可能性があります .
3. 化学反応解析
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(3,4-ジメチルフェニル)-1,2-オキサゾール-3-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進され、酸化された誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、化合物の還元形をもたらします。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸やケトンを生成する可能性があり、還元はアルコールやアミンを生成する可能性があります .
4. 科学研究への応用
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(3,4-ジメチルフェニル)-1,2-オキサゾール-3-カルボキサミドは、次のような幅広い科学研究への応用があります。
化学: これは、より複雑な分子の合成における貴重な中間体として役立ち、さまざまな有機反応で反応機構と速度論を研究するために使用できます。
生物学: この化合物の潜在的な生物活性は、酵素や受容体などの生物学的標的との相互作用を研究するための候補となっています。
医学: その構造的特徴により、薬理作用を示す可能性があり、創薬のための潜在的なリード化合物となっています。研究は、さまざまな疾患の治療における有効性、安全性、作用機序に焦点を当てる可能性があります。
準備方法
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to streamline the production process .
化学反応の分析
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: Due to its structural features, it may exhibit pharmacological properties, making it a potential lead compound for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.
作用機序
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(3,4-ジメチルフェニル)-1,2-オキサゾール-3-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合してその活性を調節し、生物学的応答を引き起こす可能性があります。 関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります .
6. 類似化合物の比較
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(3,4-ジメチルフェニル)-1,2-オキサゾール-3-カルボキサミドは、次のような他の類似化合物と比較できます。
ピロリジン誘導体: これらの化合物は、ピロリジン環を共有しており、同様の生物活性を持っている可能性があります。
クロロフェニル化合物: クロロフェニル基を含む化合物は、比較可能な化学反応性と生物学的特性を持っている可能性があります。
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-5-(3,4-ジメチルフェニル)-1,2-オキサゾール-3-カルボキサミドの独自性は、その官能基の組み合わせにあり、これは独特の化学的および生物学的特性を与え、研究開発に貴重な化合物となっています .
類似化合物との比較
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.
Chlorophenyl compounds: Compounds with the chlorophenyl group may have comparable chemical reactivity and biological properties.
Oxazole derivatives: These compounds contain the oxazole ring and may be used in similar applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C24H26ClN3O2 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC名 |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26ClN3O2/c1-16-9-10-18(13-17(16)2)23-14-21(27-30-23)24(29)26-15-22(28-11-5-6-12-28)19-7-3-4-8-20(19)25/h3-4,7-10,13-14,22H,5-6,11-12,15H2,1-2H3,(H,26,29) |
InChIキー |
NHYGVSWNVGCHNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B11302214.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11302224.png)
![4-(2-Methoxyphenyl)-3-methyl-7-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11302231.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11302233.png)
![2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11302234.png)
![N-(2-methoxyphenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11302243.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11302252.png)

![5-(Dimethylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11302259.png)
![N-(2-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11302265.png)
![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11302268.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11302286.png)
![N~4~-(4-chlorophenyl)-N~6~-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11302294.png)
![N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11302295.png)
